Chiral Configuration Drives Divergent Peptidomimetic Target Selectivity
The (S)-enantiomer (target compound) and the (R)-enantiomer (CAS 147228-37-3) are not interchangeable building blocks. The (R)-enantiomer, as its Fmoc-protected derivative, is explicitly utilized to prepare sulfonylamino-based peptidomimetics selective for somatostatin receptor subtypes 1 and/or 4 . Conversely, the (S)-enantiomer serves as the foundational scaffold for a distinct set of peptidomimetic targets and enzyme inhibitors, including those relevant to neurological disorders such as GABA transaminase inhibitors . This demonstrates that stereochemistry directly determines the pharmacological target profile of the final peptidomimetic product, making chirality a non-negotiable procurement specification.
| Evidence Dimension | Chiral configuration and corresponding peptidomimetic application |
|---|---|
| Target Compound Data | (S)-configuration: building block for GABA transaminase inhibitors and CNS-targeted pharmaceuticals |
| Comparator Or Baseline | (R)-configuration (CAS 147228-37-3): building block for somatostatin receptor subtype 1/4 selective peptidomimetics |
| Quantified Difference | Qualitative target divergence; the two enantiomers direct synthesis toward mutually exclusive receptor targets as documented in independent synthetic protocols |
| Conditions | Solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acid derivatives |
Why This Matters
Selecting the incorrect enantiomer will produce a diastereomeric peptidomimetic with null or severely attenuated activity at the intended biological target, leading to failed screening campaigns and wasted synthesis resources.
